![molecular formula C9H5Cl3N2S B2805383 5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole CAS No. 1221341-22-5](/img/structure/B2805383.png)
5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole
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Overview
Description
The compound “5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole” belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry. The presence of specific functional groups and atoms within the molecule can give rise to characteristic peaks and signals in these spectra .Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. In the case of thiadiazoles, they can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, or participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. These properties are influenced by the molecular structure and the functional groups present in the compound .Scientific Research Applications
Antiproliferative Activity
A series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-one derivatives have been developed as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity . These compounds have shown significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM . They were tested for EGFR inhibition, with IC50 values ranging from 68 nM to 89 nM .
Inhibition of EGFR T790M /BRAF V600E Pathways
These compounds inhibit both EGFR and BRAF V600E with IC50 values of 1.7 µM and 0.1 µM, respectively . They have higher anti-BRAF V600E activity than the reference erlotinib but are less potent than vemurafenib .
Non-cytotoxic Effects
The new compounds had no cytotoxic effects on human normal cell lines but demonstrated potent antiproliferative activities against four human cancer cell lines .
Synthesis of Chiral Drug Intermediates
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .
Inhibition of Human Monoamine Oxidase (MAO) A and B
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was synthesized and tested as a potential inhibitor of human monoamine oxidase (MAO) A and B .
Synthesis of High Value-Added Chemicals and Drug Intermediates
Biocatalysis systems are increasingly used as a synthetic route to produce complex molecules in industrial fields, such as synthesis of high value-added chemicals and drug intermediates .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2S/c10-6-2-1-5(3-7(6)11)4-8-13-9(12)15-14-8/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHIOJZFRCSDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=NSC(=N2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole |
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